Vinleurosine Sulfate Potency Ranking in Platelet Microsome Assay
In a direct head-to-head comparison, Vinleurosine (as leurosine) was shown to be less potent than vinblastine, vincristine, and vindesine in inhibiting the conversion of arachidonic acid to thromboxane B2 and malondialdehyde in human platelet microsomes. The established order of potency places vinleurosine in a distinct tier of activity, confirming it is not a direct functional analog of the most potent agents in this assay [1].
| Evidence Dimension | Potency ranking for inhibition of arachidonic acid metabolism |
|---|---|
| Target Compound Data | Potency Rank: 4 (Fourth most potent) |
| Comparator Or Baseline | Potency Rank: 1 (tie) for Vinblastine, Vincristine, Vindesine |
| Quantified Difference | Rank order: Vinblastine = Vincristine = Vindesine > Vinleurosine (Leurosine) > Vinepidine |
| Conditions | Human platelet microsomes; measured inhibition of malondialdehyde and thromboxane B2 formation from arachidonic acid. |
Why This Matters
This evidence demonstrates that Vinleurosine sulfate has a distinct and lower potency in this specific pathway, making it a critical tool for researchers investigating off-target effects or differential activities within the vinca alkaloid family.
- [1] Brammer, J. P., Kerecsen, L., & Maguire, M. H. (1987). Vinca alkaloids inhibit conversion of arachidonic acid to thromboxane by human platelet microsomes: comparison with other microtubule-active drugs. Biochimica et Biophysica Acta (BBA) - General Subjects, 923(2), 263-270. View Source
